molecular formula C21H15BrN4O B2660190 (Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285521-36-9

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2660190
CAS No.: 1285521-36-9
M. Wt: 419.282
InChI Key: ZKNNQPRULRHQNT-QRVIBDJDSA-N
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Description

(Z)-N'-(3-Bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a naphthalen-1-yl substituent at position 3 of the pyrazole ring and a 3-bromobenzylidene hydrazone group at position 3. The Z-configuration of the benzylidene moiety distinguishes it from its E-isomer counterparts. This compound’s molecular formula is C₂₁H₁₅BrN₄O, with a molecular weight of 409.69 g/mol . Its synthesis typically involves condensation of a pyrazole-5-carbohydrazide intermediate with 3-bromobenzaldehyde under reflux conditions. The bromine atom and naphthalene system confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .

Properties

CAS No.

1285521-36-9

Molecular Formula

C21H15BrN4O

Molecular Weight

419.282

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15BrN4O/c22-16-8-3-5-14(11-16)13-23-26-21(27)20-12-19(24-25-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13H,(H,24,25)(H,26,27)/b23-13-

InChI Key

ZKNNQPRULRHQNT-QRVIBDJDSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 3-bromobenzaldehyde and 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals aimed at treating various diseases.

Industry

In the industrial sector, (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of (Z)-N’-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

A comparative analysis of structurally related pyrazole carbohydrazides reveals key differences in substituents, isomerism, and aromatic systems:

Compound Name Substituents (Pyrazole Position 3) Benzylidene Group (Position 5) Configuration Molecular Weight (g/mol) Key Features
(Z)-N'-(3-Bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl 3-Bromo Z 409.69 Bulky naphthalene, electron-withdrawing Br, hydrophobic interactions
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide Phenyl 2,4-Dichloro E 359.22 Electron-withdrawing Cl groups, planar structure, enhanced polarity
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Methyl 4-Methoxy E 273.30 Electron-donating OMe, improved solubility, reduced steric bulk
N'-[1-(4-Methylphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide Naphthalen-1-yl 4-Methylphenethylidene - 368.44 Hybrid naphthalene/methylphenethyl, moderate hydrophobicity

Key Observations :

  • Naphthalene vs. Phenyl/Thiophene : The naphthalen-1-yl group in the target compound enhances π-π stacking and hydrophobic interactions compared to phenyl or thiophene derivatives .
  • E vs. Z Isomerism : The Z-configuration in the target compound may induce distinct spatial arrangements, affecting binding to biological targets compared to E-isomers (e.g., (E)-N’-(2,4-dichlorobenzylidene) derivatives) .
Spectroscopic and Crystallographic Data
  • X-ray Diffraction: (E)-N’-(2,4-dichlorobenzylidene) derivatives crystallize in monoclinic systems with intermolecular N–H···O hydrogen bonds, while the target compound’s Z-configuration may alter packing efficiency .
  • DFT Calculations : Hybrid B3LYP/6-311G** methods predict higher HOMO-LUMO energy gaps for brominated derivatives compared to methoxy-substituted analogues, indicating greater stability .

Biological Activity

(Z)-N'-(3-bromobenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits structural features that suggest a wide range of pharmacological properties, including anti-inflammatory, analgesic, and possibly anticancer activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction between naphthylhydrazine derivatives and appropriate aldehydes or ketones. The process requires precise control of temperature and pH to achieve high yields and purity. Common methods include recrystallization and chromatography for purification purposes.

Molecular Structure

The molecular formula of this compound is C19H16BrN5O, with a molecular weight of approximately 426.27 g/mol. The compound's structure can be visualized using computational chemistry tools to analyze its bond lengths and angles.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process:

CompoundIC50 (μg/mL)Reference
This compound71.11
Diclofenac54.65

In a comparative study, the compound demonstrated comparable efficacy to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent.

Analgesic Activity

The analgesic properties of this compound were evaluated through various in vivo models. The results indicated that it significantly reduced pain responses in experimental setups similar to those used for established analgesics like aspirin:

Model% InhibitionReference
Pain model in rats50.7%
Aspirin control48.5%

These findings support the hypothesis that this compound may act through similar pathways as traditional analgesics.

Case Studies

Several case studies have been conducted focusing on the biological activity of similar pyrazole compounds. For instance, a study by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their COX-2 inhibitory activities using enzyme immunoassays, finding that many exhibited potent anti-inflammatory effects with IC50 values significantly lower than those of traditional NSAIDs .

Another investigation into the structure-activity relationship of pyrazole derivatives revealed that specific substituents greatly influence their biological activity, underscoring the importance of molecular design in developing effective therapeutic agents .

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